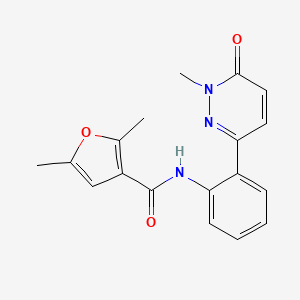![molecular formula C14H14ClNO4 B2493412 5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 338406-51-2](/img/structure/B2493412.png)
5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of 1,3-dioxane-4,6-dione, known for its diverse chemical reactivity and potential in synthetic chemistry. It falls within the class of compounds that exhibit interesting molecular and supramolecular structures due to their unique functional groups and substitution patterns.
Synthesis Analysis
This compound is synthesized from derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, utilizing specific reactants that introduce the amino and chlorophenyl groups into the molecule. The synthesis often involves condensation reactions, where precision in controlling reaction conditions is crucial for obtaining high yields and purity of the target compound (Al-Sheikh et al., 2009).
Molecular Structure Analysis
Studies on related structures have shown that compounds in this class can exhibit varied crystal packing, influenced by weak intermolecular interactions such as hydrogen bonding. The molecular structure of this specific compound would be expected to show similar characteristics, with the potential for forming dimers or higher-order structures in the solid state due to its functional groups (Low et al., 2002).
Chemical Reactions and Properties
The compound’s chemical reactivity is likely influenced by the presence of the amino group and the electron-withdrawing chlorophenyl group, which can participate in various chemical reactions. These groups can affect the compound's electrophilic and nucleophilic properties, making it a versatile intermediate in organic synthesis. The literature on similar compounds suggests a range of possible reactions, including condensation, nucleophilic addition, and transformation into cyclic structures under specific conditions (Jeon & Kim, 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- The compound has been involved in studies focused on synthesis and reactions, where it serves as a precursor or a component in the formation of various derivatives. One study described the synthesis of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione and its reactions with m-chloroperbenzoic acid to give sulfoxide derivatives, showcasing its utility in creating structurally diverse molecules (Al-Sheikh et al., 2009).
- Another aspect of research highlights the crystal structure analysis of derivatives, which provides insights into the molecular conformation, intermolecular interactions, and potential application in designing materials with specific properties (Low et al., 2002).
Chemical Reactivity and Applications
- The reactivity of this compound with primary and secondary alkylamines has been studied, revealing its potential in synthesizing novel organic derivatives, which could have implications in pharmaceutical research and material science (Jeon & Kim, 2000).
- Research on the crystal structure of related derivatives can shed light on the fundamental understanding of molecular interactions and the development of novel compounds with specific physical or chemical properties (Stepina et al., 2015).
Molecular Modeling and Characterization
- Advanced molecular modeling techniques have been applied to study the electronic properties and structural characteristics of 5-arylidene derivatives of Meldrum’s acid, which is structurally similar to the compound . Such studies are crucial for understanding the electronic behavior and potential applications in electronic materials (Dey et al., 2015).
Utility in Organic Synthesis
- The compound has demonstrated utility in organic synthesis, particularly in the synthesis of pyridinediones and other heterocyclic structures, highlighting its versatility and potential application in developing new therapeutic agents or chemical intermediates (Rubinov et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[1-amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-14(2)19-12(17)11(13(18)20-14)10(16)7-8-3-5-9(15)6-4-8/h3-6H,7,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEYEAYFYWDGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C(CC2=CC=C(C=C2)Cl)N)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

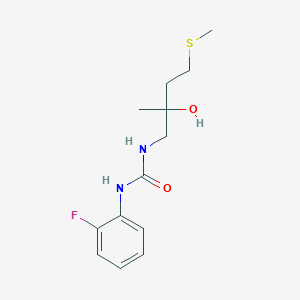
![1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2493330.png)
![[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol](/img/structure/B2493331.png)
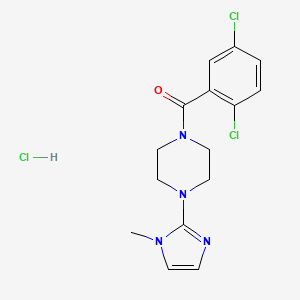
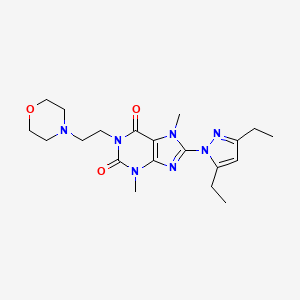
![5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2493339.png)
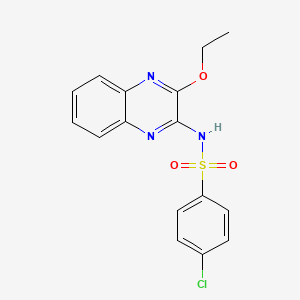

![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2493342.png)
![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)
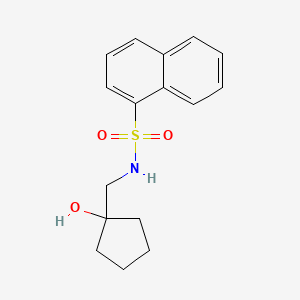
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2493348.png)
